

Advanced Analytical Methodologies for the Detection of Methylhexanamine in Doping Control

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Compound of Interest

Compound Name: 4-Methylhexan-2-amine--hydrogen chloride (1/1)

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhexanamine (also known as 1,3-dimethylamylamine, DMAA) is a stimulant that has been used in dietary supplements and is prohibited in-competition by the World Anti-Doping Agency (WADA). Its potential for performance enhancement and associated health risks necessitate robust and sensitive analytical methods for its detection in athletes. These application notes provide detailed protocols for the determination of methylhexanamine in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most powerful techniques in anti-doping analysis.

Methylhexanamine is an indirect sympathomimetic drug that acts as a norepinephrine and dopamine releasing agent, leading to vasoconstriction and bronchodilation.^[1] Its detection in doping control samples is a critical task for anti-doping laboratories worldwide.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of the described analytical methods for methylhexanamine detection.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Parameter	SALLE-GC-MS with Isobutyl Chloroformate Derivatization	HS-SPME-GC-FID with Isobutyl Chloroformate Derivatization
Linearity Range	20 - 201 ng/mL	20 - 205 ng/mL
Correlation Coefficient (r^2)	0.988	0.984
Limit of Detection (LOD)	5 ng/mL	7 ng/mL
Limit of Quantification (LOQ)	20 ng/mL	20 ng/mL
Recovery	94 - 106%	92 - 110%
Precision (RSD)	$\leq 5\%$	$\leq 10\%$

Data synthesized from Ocaña-Rios et al. (2022).[\[2\]](#)

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Parameter	LC-MS/MS
Linearity Range	50 - 700 ng/mL
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD)	Not explicitly stated, but method is sensitive for post-administration detection
Recovery	85.1%–104.9% for 1,3-DMAA
Precision (RSD)	2.9%–11.0% for 1,3-DMAA

Data from Perrenoud et al. (2009) and Zhang et al. (2012).[\[3\]](#)[\[4\]](#)

Experimental Protocols

Protocol 1: GC-MS Analysis of Methylhexanamine in Urine using Salting-Out Assisted Liquid-Liquid

Extraction (SALLE) and Derivatization

This protocol describes the extraction and derivatization of methylhexanamine from urine followed by GC-MS analysis. Derivatization with isobutyl chloroformate is necessary to improve the chromatographic properties and mass spectral characteristics of the analyte.^{[2][5]}

Materials and Reagents:

- Methylhexanamine hydrochloride (analytical standard)
- Isobutyl chloroformate (IBCF)
- Ethyl acetate
- Methanol
- Sodium chloride
- Sodium sulfate anhydrous
- Borate buffer (pH 10)
- Urine samples (blank and test)
- Internal Standard (e.g., methyl dodecanoate)

Sample Preparation (SALLE):

- To 500 μ L of urine sample in a microcentrifuge tube, add 500 μ L of borate buffer (pH 10).
- Add 332 mg of sodium chloride to the tube and vortex to dissolve.^[2]
- Add 1 mL of ethyl acetate and 1 μ L of isobutyl chloroformate (derivatizing agent).
- Vortex the mixture for 1 minute to facilitate the derivatization and extraction.
- Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

- Transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
- Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 6890N or equivalent
- Mass Spectrometer: Agilent 5973 MSD or equivalent
- Column: Zebron ZB-5 (30 m × 0.25 mm I.D., 0.25 µm film thickness) or equivalent[6]
- Injector Temperature: 250 °C (splitless mode, 1 min)[6]
- Injection Volume: 1 µL[6]
- Carrier Gas: Helium at a constant flow of 1 mL/min[6]
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 min
 - Ramp: 10 °C/min to 300 °C
 - Final hold: 5 min at 300 °C[6]
- MS Transfer Line Temperature: 280 °C[6]
- Ion Source Temperature: 230 °C[6]
- Ionization Mode: Electron Ionization (EI) at 70 eV[6]
- Acquisition Mode:
 - Scan Mode: m/z 50-550 for identification
 - Selected Ion Monitoring (SIM) Mode: For quantification, monitor ions m/z 126 and 144 for the methylhexanamine-IBCF derivative and appropriate ions for the internal standard.[6]

Protocol 2: GC-MS Analysis of Methylhexanamine in Urine using Headspace Solid-Phase Microextraction (HS-SPME) and Derivatization

This protocol offers a miniaturized and solventless sample preparation approach for the analysis of methylhexanamine.^[5]

Materials and Reagents:

- Same as Protocol 1
- SPME fiber assembly (e.g., PDMS-DVB)

Sample Preparation (HS-SPME):

- To a 10 mL headspace vial, add 1 mL of urine sample and 1 g of sodium chloride.
- Add 1 μ L of isobutyl chloroformate.
- Immediately seal the vial with a septum cap.
- Place the vial in a heating block or water bath at 35 °C.
- Expose the SPME fiber to the headspace of the vial for 30 minutes with agitation.^[6]
- After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions:

- Gas Chromatograph and Mass Spectrometer: Same as Protocol 1.
- Injector: Operate in splitless mode. The fiber should remain in the inlet for a sufficient time (e.g., 10 minutes) to ensure complete desorption and to clean the fiber for the next analysis.^[6]
- GC and MS conditions: Same as Protocol 1. For GC with Flame Ionization Detector (GC-FID), use hydrogen as the carrier gas at 1 mL/min and set the detector temperature to 250

°C.[6]

Protocol 3: LC-MS/MS Analysis of Methylhexanamine in Urine

This protocol provides a direct and highly specific method for the quantification of methylhexanamine without the need for derivatization.[3]

Materials and Reagents:

- Methylhexanamine hydrochloride (analytical standard)
- Formic acid
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Urine samples (blank and test)

Sample Preparation (Dilute-and-Shoot or LLE):

- Simple Dilution:
 - Centrifuge the urine sample to remove particulates.
 - Dilute an aliquot of the supernatant with the initial mobile phase (e.g., 1:10 dilution).
 - Transfer to an autosampler vial for LC-MS/MS analysis.
- Liquid-Liquid Extraction (LLE) for cleaner samples:
 - Alkalinize the urine sample (e.g., with NaOH).
 - Extract with a water-immiscible organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
 - Evaporate the organic layer to dryness under a stream of nitrogen.

- Reconstitute the residue in the initial mobile phase.

LC-MS/MS Instrumentation and Conditions:

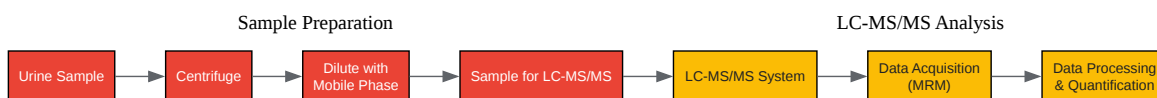
- Liquid Chromatograph: Agilent 1200 series or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Column: Reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 3.5 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.3 - 0.5 mL/min
- Gradient Elution:
 - Start with a low percentage of Mobile Phase B (e.g., 5%)
 - Increase the percentage of Mobile Phase B to elute methylhexanamine
 - Return to initial conditions to re-equilibrate the column
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MS/MS Analysis: Multiple Reaction Monitoring (MRM)
 - Precursor Ion (Q1): m/z 116.2
 - Product Ions (Q3): m/z 57.3 (for quantification) and another for confirmation (e.g., m/z 41.1)[3]

Visualizations



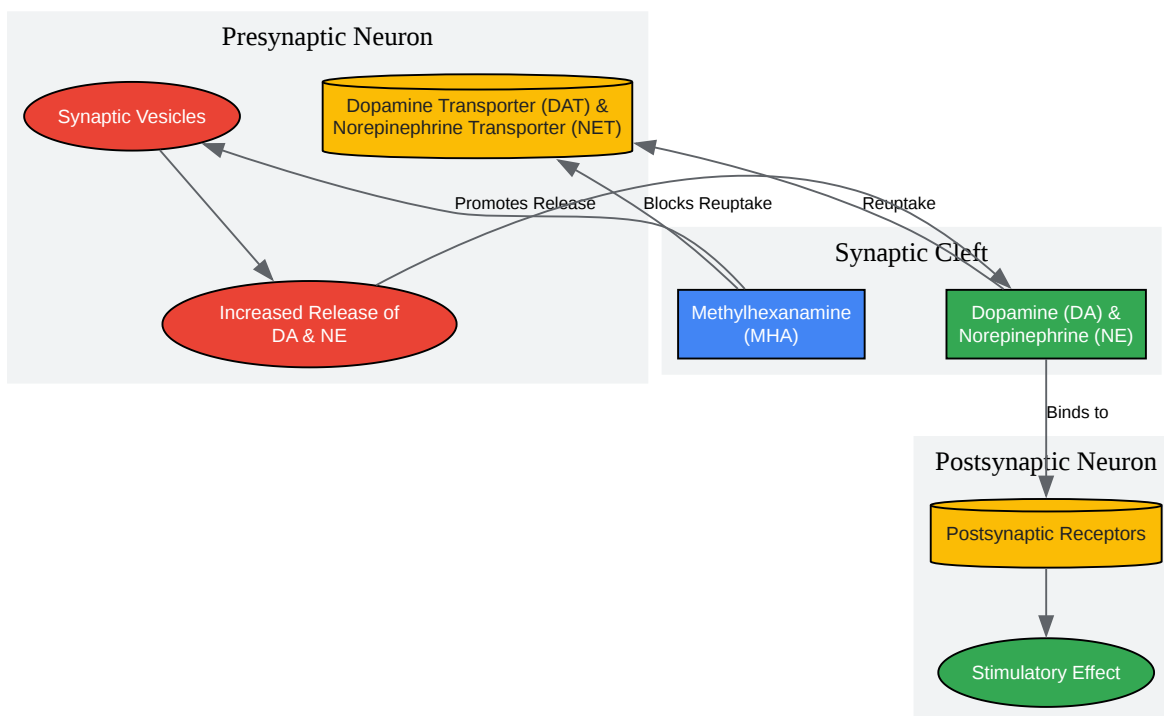
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Caption: Workflow for GC-MS analysis of methylhexanamine with SALLE.



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Caption: Workflow for LC-MS/MS analysis of methylhexanamine.



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Caption: Mechanism of action of methylhexanamine at the synapse.

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